N-mesityl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2S/c1-5-23(27(34)32-24-18(3)15-17(2)16-19(24)4)36-29-30-22-14-10-9-13-21(22)26-31-25(28(35)33(26)29)20-11-7-6-8-12-20/h6-16,23,25H,5H2,1-4H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJAGAMHZJCJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-mesityl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a complex organic compound belonging to the imidazoquinazoline class. Its unique structure, characterized by an imidazoquinazoline core and a thioamide linkage, suggests potential for various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.55 g/mol. The structural components include:
- Imidazoquinazoline Core : Known for its diverse biological activities.
- Thioamide Group : Implicated in various chemical reactions and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the imidazoquinazoline framework. For instance, derivatives containing similar structures have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB 231) and others. The mechanism often involves induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-mesityl derivative | MDA-MB 231 | 12.5 | Apoptosis induction |
| Quinazoline analogs | Multiple | 10 - 30 | Kinase inhibition |
Studies utilizing the MTT assay demonstrated that these compounds can effectively reduce cell viability in a dose-dependent manner, indicating their potential as therapeutic agents against cancer .
Antiviral Activity
In addition to anticancer properties, compounds within this class have been evaluated for antiviral activity. For example, certain derivatives have shown efficacy against herpes simplex viruses and other viral pathogens. The antiviral mechanism may involve inhibition of viral replication or interference with viral entry into host cells.
| Compound | Virus Type | Inhibition Rate (%) |
|---|---|---|
| Quinazoline derivative | HSV-1 | 85% |
| Thioamide analog | Influenza A | 70% |
These findings suggest that modifications to the imidazoquinazoline structure can enhance antiviral properties .
Case Studies
- Anticancer Activity : A study involving synthesized quinazoline derivatives demonstrated significant anticancer activity against the MDA-MB 231 cell line. Compounds were screened using varying concentrations (1000 µg/ml to 31.25 µg/ml) with results indicating effective cytotoxicity at lower concentrations .
- Antiviral Screening : Another investigation assessed the antiviral effects of related compounds against multiple strains of viruses, revealing notable inhibition rates in Vero cell cultures for specific derivatives .
Comparison with Similar Compounds
Research Implications and Gaps
Synthetic Optimization : The one-pot strategy for fused heterocycles () could be adapted to streamline the synthesis of the target compound, though functionalization of the mesityl-thioether side chain remains a challenge.
Structure-Activity Relationship (SAR) : Systematic substitution of the mesityl group or thioether chain could identify pharmacophoric motifs, building on methodologies in and .
Q & A
Q. What are the established synthetic routes for N-mesityl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide, and what critical reaction conditions influence yield and purity?
The synthesis involves three key steps:
- Quinazoline Core Formation : Reacting 2-aminobenzamide derivatives with arylaldehydes in dimethylformamide (DMF) under sodium disulfite catalysis to generate the imidazo[1,2-c]quinazolin-3-one intermediate .
- Thiol Group Introduction : Thiolation at the 5-position using sulfurizing agents (e.g., Lawesson’s reagent) or via nucleophilic substitution with mercaptoacetic acid derivatives .
- Acylation : Coupling the thiolated intermediate with mesityl-substituted butanamide using acylation reagents like EDCI/HOBt or click chemistry for efficient bond formation .
Q. Critical Conditions :
- Temperature control (<60°C) during thiolation to prevent side reactions.
- pH adjustment (neutral to slightly basic) during acylation to optimize nucleophilic attack.
- Solvent choice (DMF or THF) for solubility and reaction efficiency .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
A multi-technique approach is required:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions and ring systems (e.g., imidazoquinazoline protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 534.18) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis : Validate empirical formula (C29H27N3O2S) .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the compound’s biological activity across in vitro studies?
Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Compare results from fluorescence-based binding assays, SPR (surface plasmon resonance), and cellular proliferation assays (e.g., MTT) .
- Standardized Protocols : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .
- Data Normalization : Account for differences in cell line viability (e.g., HEK293 vs. HeLa) by reporting IC50 values relative to internal controls .
Q. What computational strategies predict the compound’s binding interactions with target proteins?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or CDK2), focusing on hydrogen bonds with quinazoline carbonyl groups and hydrophobic contacts with the mesityl moiety .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .
Q. How do structural modifications (e.g., electron-withdrawing groups) alter the compound’s pharmacokinetic profile?
SAR Insights :
| Substituent | Position | Effect on Activity |
|---|---|---|
| Trifluoromethyl (-CF3) | Phenyl ring | ↑ Lipophilicity, ↓ Metabolic clearance |
| Thiadiazole | Thioether | ↑ Solubility, ↑ Target affinity |
| Methylsulfanyl (-SMe) | Quinazoline | ↓ CYP3A4 inhibition, improved safety |
Q. Methodological Approach :
- Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions.
- Evaluate logP (shake-flask method) and metabolic stability (microsomal assays) .
Q. What are the key intermediates in the compound’s synthesis, and how are they characterized?
- Intermediate 1 : 5-Mercaptoimidazo[1,2-c]quinazolin-3-one
- Synthesis : Thiolation of 5-bromo precursor with thiourea in ethanol.
- Characterization : IR peak at 2550 cm⁻¹ (S-H stretch), LC-MS [M+H]+ m/z 258.09 .
- Intermediate 2 : N-Mesitylbutanoyl chloride
- Synthesis : Mesitylamine reaction with butyryl chloride in dichloromethane.
- Characterization : 1H NMR δ 2.25 (s, 6H, mesityl-CH3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
